molecular formula C7H8O2Se B13690719 Methyl 5-methylselenophene-2-carboxylate

Methyl 5-methylselenophene-2-carboxylate

Cat. No.: B13690719
M. Wt: 203.11 g/mol
InChI Key: DCFCSZGXBCTKLT-UHFFFAOYSA-N
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Description

Methyl 5-methylselenophene-2-carboxylate is a selenophene derivative featuring a methyl group at the 5-position and a carboxylate ester at the 2-position of the selenophene ring. Selenophene, a sulfur analog where selenium replaces sulfur, exhibits distinct electronic properties due to selenium’s larger atomic size, lower electronegativity, and enhanced polarizability compared to sulfur.

Properties

Molecular Formula

C7H8O2Se

Molecular Weight

203.11 g/mol

IUPAC Name

methyl 5-methylselenophene-2-carboxylate

InChI

InChI=1S/C7H8O2Se/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3

InChI Key

DCFCSZGXBCTKLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C([Se]1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methylselenophene-2-carboxylate typically involves the reaction of 5-methylselenophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylselenophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: Electrophilic substitution reactions can occur at the selenophene ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or iodine (I2) can be used under mild conditions.

Major Products Formed:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Halogenated selenophene derivatives.

Scientific Research Applications

Methyl 5-methylselenophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.

    Biology: Research is ongoing to explore its potential as an antioxidant due to the presence of selenium.

    Medicine: There is interest in its potential anticancer properties, as selenium compounds have been shown to exhibit anticancer activity.

    Industry: It may be used in the development of novel materials with unique electronic properties

Mechanism of Action

The mechanism of action of Methyl 5-methylselenophene-2-carboxylate is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to the modulation of oxidative stress pathways and the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Heteroatom Substitution: Selenophene vs. Thiophene

Key Differences :

  • Electronic Effects: Selenium’s lower electronegativity (2.55 vs. sulfur’s 2.58) and larger atomic radius enhance resonance stabilization and polarizability in selenophene derivatives. This increases charge-carrier mobility in organic semiconductors compared to thiophene analogs .
  • Bond Length and Reactivity: The C–Se bond (1.89 Å) is longer than C–S (1.78 Å), leading to reduced ring strain. This lengthening can influence reactivity in cross-coupling reactions, where selenophenes may exhibit faster oxidative addition in palladium-catalyzed processes .

Example Compound :

  • Methyl 5-[(2-Thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate (): This benzothiophene derivative replaces selenium with sulfur and introduces a thienylcarbonylamino group. The sulfur-containing analog likely has lower electron delocalization efficiency compared to selenophene, impacting optoelectronic performance .

Substituent Effects: Methyl vs. Bulky/Electron-Withdrawing Groups

Methyl Substituent :

  • The methyl group at position 5 in the target compound is electron-donating, activating the ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., chloro, sulfonyl) in analogs like methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate (), which deactivate the ring but enhance reactivity toward nucleophiles .

Bulkier Substituents :

  • Methyl 5-phenylthiophene-2-carboxylate () features a phenyl group at position 5. The phenyl group introduces steric hindrance and π-π stacking capabilities, reducing solubility in polar solvents compared to the methyl-substituted selenophene derivative .

Carboxylate Ester Variations

Data Table: Structural and Inferred Properties of Selected Compounds

Compound Name Heteroatom Substituents (Position) Molecular Weight (g/mol) Key Properties/Inferences
Methyl 5-methylselenophene-2-carboxylate Se Methyl (5), COOCH3 (2) ~218.1 Moderate hydrophobicity, enhanced resonance stabilization
Methyl 5-phenylthiophene-2-carboxylate S Phenyl (5), COOCH3 (2) ~218.3 Low polar solubility, π-π stacking
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate S Cl (5), ClSO2 (3), COOCH3 (2) ~283.6 High reactivity toward nucleophiles
Ethyl 5-aminobenzo[b]selenophene-2-carboxylate Se NH2 (5), COOCH2CH3 (2) ~269.2 Potential bioactivity, basic amino group

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